1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol
Description
Properties
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVZLCKHDSVJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCC(CCl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route
- Starting Materials: The key reactants are (S)-(+)-Epichlorohydrin and 4-Chlorobenzaldehyde.
- Mechanism: The synthesis proceeds via nucleophilic ring-opening of the epoxide group in (S)-(+)-Epichlorohydrin by the aldehyde group of 4-Chlorobenzaldehyde, leading to the formation of an intermediate amino alcohol.
- Formation of Methylideneamino Group: This intermediate undergoes a condensation reaction to form the methylideneamino linkage, yielding the target compound.
- Stereochemistry: The use of (S)-(+)-Epichlorohydrin imparts stereochemical control, producing the (S)-enantiomer of the product, which is relevant for its chemical reactivity and biological activity.
Reaction Conditions and Optimization
- Solvents: Commonly employed solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitate nucleophilic substitution and condensation.
- Temperature: Controlled temperatures, often between ambient and moderate heating (25–80 °C), optimize reaction rates and minimize side reactions.
- Catalysts: Acid or base catalysts may be used to promote condensation (imine formation) and epoxide ring-opening steps, depending on the reaction pathway.
- Protective Groups: In some synthetic routes, protective groups are employed to prevent side reactions on sensitive functional groups, enhancing yield and purity.
- Reaction Time: Typically ranges from several hours to overnight, depending on scale and conditions.
Industrial Scale Production
- Scale-Up Considerations: Industrial synthesis adapts the laboratory methods with optimized reaction parameters to ensure high yield, reproducibility, and purity.
- Catalyst Use: Industrial processes may utilize heterogeneous catalysts or enzymatic catalysts to improve selectivity.
- Process Control: Automated temperature and pH control systems are implemented to maintain optimal reaction conditions.
- Purification: Industrial purification involves crystallization, distillation, or chromatographic techniques to isolate the compound with minimal impurities.
Data Table Summarizing Preparation Parameters
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | (S)-(+)-Epichlorohydrin + 4-Chlorobenzaldehyde, solvent (DMF/THF), 25–80 °C | Nucleophilic ring-opening of epoxide by aldehyde | Formation of amino alcohol intermediate |
| 2 | Acid/base catalyst, controlled temperature | Condensation to form methylideneamino linkage | Formation of this compound |
| 3 | Purification by crystallization or chromatography | Removal of impurities and isolation | Pure target compound with stereochemical integrity |
Research Findings and Analysis
- Reaction Efficiency: Studies indicate that the nucleophilic substitution on epichlorohydrin is highly efficient under mild conditions, with yields often exceeding 70–85% when optimized.
- Stereochemical Integrity: The use of chiral epichlorohydrin preserves stereochemistry, which is critical for downstream biological activity studies.
- Side Reactions: Potential side reactions include hydrolysis of the epoxide or over-condensation; these are minimized by controlling moisture and reaction time.
- Catalyst Effects: Acidic catalysts accelerate imine formation but may also promote side reactions; base catalysts favor epoxide ring-opening with fewer side products.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and stabilize intermediates, improving reaction rates and selectivity.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Types of Reactions
®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula :
- CAS Number : 1345879-87-9
- Density : Approximately 1.25 g/cm³
- Molar Mass : 232.11 g/mol
- Boiling Point : Predicted to be around 340.2 °C
Chemistry
1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains, showing promise as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
Medicine
The compound is being explored for its potential use in drug development, particularly in the synthesis of new antimicrobial agents similar to oxazolidinone antibiotics. Its structural similarities to known drugs may facilitate the development of novel therapeutic agents.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its unique properties allow it to be tailored for specific applications within various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the imine group can participate in nucleophilic addition reactions. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy-Substituted Chlorohydrins
Compound: 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
- Structure: Phenoxy group at position 3.
- Properties : Molecular weight 221.08 g/mol, CAS 39735-79-0, XLogP3 2.5 .
- Applications: Intermediate in pharmaceuticals; commercial availability noted for industrial use .
- Synthesis : Typically derived from epoxide ring-opening or enzymatic resolution .
Compound : 1-Chloro-3-(1-naphthyloxy)propan-2-ol
- Structure : Naphthyloxy substituent.
- Applications: Key intermediate for propranolol. Yeast-mediated reduction (e.g., Yarrowia lipolytica) achieves up to 88% yield and 99% enantiomeric excess (ee) for the (S)-enantiomer .
Compound: 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
- Applications : Precursor to (S)-betaxolol. Lipase B from Candida antarctica (CALB) enables kinetic resolution with 99% ee and 38% yield .
Amino- and Imino-Substituted Analogs
Compound: 1-Chloro-3-(4-chlorophenylamino)propan-2-ol
- Structure : Primary amine linkage.
- Bioactivity: Demonstrates antifungal activity against Candida albicans and antibacterial effects against Salmonella typhi, though 8-fold less potent than amphotericin B. Notably, its toxicity is significantly lower than standard drugs .
Compound: 1-Chloro-3-(3,5-dichlorophenylamino)propan-2-ol
- Bioactivity: Most active against C. albicans and P. aeruginosa, with half the potency of tetracycline but reduced toxicity .
Alkoxy-Substituted Derivatives
Compound : 1-Chloro-3-(dodecyloxy)propan-2-ol
- Structure : Long alkyl chain (C12).
- Properties : Molecular weight 278.86 g/mol, CAS 17677-15-5.
- Applications: Potential surfactant or lipid-mimetic agent due to hydrophobic tail .
Compound: 1-Chloro-3-(2-phenoxyethoxy)propan-2-ol
- Structure: Ethylene glycol-phenoxy spacer.
- Properties : Molecular weight 230.69 g/mol, CAS 55773-75-6 .
Key Research Findings
Antimicrobial Activity
- Dichlorophenylamino Derivatives: 1-Chloro-3-(3,5-dichlorophenylamino)propan-2-ol shows broad-spectrum activity against Gram-negative bacteria and fungi, with low cytotoxicity .
Computational Insights
- Docking Studies : Tools like AutoDock Vina () and DFT methods () are critical for predicting binding modes and optimizing substituent effects in analogs.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using analogous compounds.
Biological Activity
1-Chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol, also known as Rivaroxaban Impurity 64, is a chemical compound with significant potential in pharmaceutical applications. This compound is characterized by its complex structure, which includes a chloro group and a chlorophenyl group attached to a propanol backbone. Its molecular formula is , and it has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula :
- Molecular Weight : 232.11 g/mol
- CAS Number : 1450915-93-1
- Density : Approximately 1.25 g/cm³
- Boiling Point : Predicted at 340.2 °C
Synthesis
The synthesis of this compound typically involves the reaction of (S)-(+)-epichlorohydrin with 4-chlorobenzaldehyde. This reaction proceeds through a nucleophilic substitution mechanism, where the epoxide ring of epichlorohydrin is opened by the aldehyde's nucleophilic attack, leading to the formation of the methylideneamino linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing chlorophenyl groups have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Pseudomonas aeruginosa | 0.137 |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties, similar to other Schiff base compounds that have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar functional groups can interact with specific cellular targets, potentially leading to apoptosis in cancer cells .
The biological activity of this compound may involve its interaction with bacterial ribosomes, inhibiting mRNA translation—a mechanism akin to that of oxazolidinone antibiotics. This interaction can disrupt protein synthesis in bacteria, leading to cell death.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of various chlorophenyl derivatives against common hospital-acquired infections. The results indicated that compounds with structural similarities to this compound showed promising results in reducing bacterial load in infected tissues.
-
Anticancer Screening :
- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, suggesting a pathway for further exploration in drug development.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
